![molecular formula C23H29ClFN3O4 B562527 西沙必利-13C,d3 CAS No. 1285970-69-5](/img/structure/B562527.png)
西沙必利-13C,d3
描述
Cisapride-13C,d3 is a specialty product used for proteomics research . It is a high-quality, certified reference material available for purchase online . The chemical name for Cisapride-13C,d3 is rel-4-Amino-5-chloro-N- [1- [ (3R,4S)-3- (4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide-13CD3 .
Molecular Structure Analysis
The molecular formula for Cisapride-13C,d3 is C22(13C)H26D3ClFN3O4 . This indicates that the molecule contains 22 carbon atoms (one of which is the isotope 13C), 26 hydrogen atoms (three of which are the isotope D, or deuterium), one chlorine atom, one fluorine atom, three nitrogen atoms, and four oxygen atoms .科学研究应用
新生儿和婴儿中的西沙必利:西沙必利已被用于治疗患有喂养不耐受和胃食管反流的新生儿和婴儿,这反映了这个年龄段 CYP3A4 活性表达的发育迟缓 (Kearns 等人,2003).
西沙必利的促心律失常作用:西沙必利可能具有促心律失常作用,例如长 QT 综合征和室性心律失常。这与其对人心脏钾离子通道 HERG 的高亲和力阻断有关 (Rampe 等人,1997).
在胃肠道疾病中的药代动力学和疗效:西沙必利可有效改善各种胃肠道疾病的症状,包括反流性食管炎、非溃疡性消化不良和胃轻瘫,可能通过增强肠肌丛中乙酰胆碱的释放 (McCallum 等人,1988;Wiseman 和 Faulds,1994).
西沙必利的代谢和细胞色素 P450 相互作用:西沙必利的代谢涉及细胞色素 P450 酶,特别是 CYP3A4,与影响其代谢的各种药物相互作用 (Bohets 等人,2000).
在小儿胃食管反流中的作用:西沙必利可有效治疗小儿胃食管反流,并针对小儿患者提供特定的剂量建议和注意事项 (Vandenplas 等人,1999).
药物相互作用和心律失常:由于西沙必利与其他药物(特别是那些抑制 CYP3A4 的药物)相互作用,了解西沙必利相关心律失常的危险因素至关重要 (Michalets 和 Williams,2000).
对心脏动作电位的效应:西沙必利可以延长心脏组织的动作电位持续时间,从而导致其致心律失常的可能性 (Puisieux 等人,1996).
西沙必利的历史视角:西沙必利的兴衰为药物开发和监管方面提供了见解,特别是关于其副作用和退出市场 (Quigley,2011).
西沙必利和 HERG 钾离子通道:西沙必利抑制 HERG 尾电流,表明对开放和/或失活的通道状态具有亲和力,这对于理解西沙必利诱导的促心律失常很重要 (Walker 等人,1999).
患有胃食管反流病的儿童中的西沙必利:西沙必利会导致患有胃食管反流病的儿童的心室复极延长,其促心律失常可能会因抑制细胞色素 P450 3A4 肝代谢的药物而加剧 (Hill 等人,1998).
安全和危害
Cisapride, the non-isotope-labelled form of Cisapride-13C,d3, has been associated with serious cardiac side-effects, leading to its withdrawal or limited use in many countries . A safety data sheet for cisapride monohydrate, a related compound, indicates that it causes serious eye damage and advises wearing protective clothing and eye protection when handling the substance .
属性
IUPAC Name |
4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-(trideuterio(113C)methoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22+/m1/s1/i1+1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSUBABJRXZOMT-WNJPBQIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC(=C(C=C1C(=O)N[C@@H]2CCN(C[C@@H]2OC)CCCOC3=CC=C(C=C3)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cisapride-13C,d3 |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。